2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
The compound 2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolopyrimidine carboxamide class, characterized by a fused heterocyclic core with substituents influencing its physicochemical and biological properties. Its molecular formula is C25H22N6O3 (molecular weight: 454.5 g/mol) . Key structural features include:
- A 4-methoxyphenyl group at position 7, enhancing lipophilicity.
- A pyridin-3-yl carboxamide moiety at position 6, influencing solubility and target interactions.
- A methyl group at position 5, modulating steric effects.
This compound’s synthesis likely follows multicomponent protocols similar to those in and , leveraging green additives (e.g., 4,4’-trimethylenedipiperidine) or NMI-SO2Cl2-mediated amide bond formation .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-21(24(33)28-18-4-3-13-26-14-18)22(16-7-11-20(34-2)12-8-16)31-25(27-15)29-23(30-31)17-5-9-19(32)10-6-17/h3-14,22,32H,1-2H3,(H,28,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULMOIQGCCCSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)O)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , hereafter referred to as compound X , is a complex organic molecule notable for its diverse biological activities. Its unique structure integrates multiple functional groups that enhance its potential therapeutic applications in medicinal chemistry.
Structural Characteristics
Compound X has the following structural formula:
- Molecular Formula : C25H22N6O3
- Molecular Weight : 454.49 g/mol
The compound features:
- Hydroxy (-OH) and methoxy (-OCH₃) substituents on the phenyl rings.
- A pyridine moiety that may facilitate interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant biological activities. Compound X shows promise in several areas:
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines. The presence of aryl groups is thought to enhance cytotoxicity by interacting with cellular targets involved in cancer proliferation .
- Enzyme Inhibition : The structure of compound X suggests potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammation .
- Antimicrobial Properties : Compounds with similar structures have been shown to possess antimicrobial activity, suggesting that compound X may also exhibit this property .
The biological activity of compound X is likely attributed to its ability to interact with specific proteins and enzymes involved in disease mechanisms. Studies focusing on structure-activity relationships (SAR) indicate that modifications to the phenyl and pyridine rings can significantly alter the compound's potency and selectivity against biological targets .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of triazolo-pyrimidine derivatives found that modifications similar to those present in compound X resulted in enhanced cytotoxic effects against breast and colon cancer cell lines. The study reported IC₅₀ values indicating significant growth inhibition at low concentrations .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors derived from triazolo-pyrimidines highlighted the potential of compounds like X to inhibit key enzymes involved in metabolic pathways associated with cancer progression. Docking studies revealed strong binding affinities to target enzymes, suggesting a mechanism for their therapeutic effects .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks aryl substituents | High antimicrobial activity |
| 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Contains fluorine substituent | Enhanced potency against certain cancer cell lines |
| 2-(4-Hydroxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Hydroxy group at different position | Potentially better solubility and bioavailability |
The uniqueness of compound X lies in its combination of functional groups which may enhance its interaction with biological targets compared to other derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have shown effectiveness against breast and lung cancer cells through mechanisms involving the modulation of key signaling pathways associated with tumor growth and survival.
Antimicrobial Properties
Compounds within the triazolo-pyrimidine class are recognized for their antimicrobial activities. This specific compound has been evaluated for its efficacy against a range of pathogenic bacteria and fungi. Preliminary studies suggest that it may possess potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes that are crucial in various metabolic pathways. This property could be leveraged in the development of therapeutics aimed at conditions such as diabetes and obesity where enzyme regulation is critical .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit structural diversity, with variations in substituents impacting their physical, chemical, and biological profiles. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Thioether-containing derivatives (e.g., 2h) exhibit enhanced solubility due to sulfur’s polarizability .
Synthetic Efficiency :
- Yields for triazolopyrimidine carboxamides vary widely (43–90%), influenced by substituent steric hindrance and reaction conditions. The use of recyclable additives () or NMI-SO2Cl2 () improves sustainability .
Biological Relevance :
- Pyridin-3-yl and 4-fluorobenzyl groups (target compound and 6bb) are associated with kinase inhibition (e.g., mTOR) and anti-inflammatory activity .
- Nitro (5j) and bromo (5k) substituents may enhance antibacterial or antiparasitic effects but reduce metabolic stability .
Thermal and Chemical Stability :
- Methoxy-substituted derivatives (e.g., 324581-16-0) show high predicted thermal stability (b.p. ~484°C), making them suitable for high-temperature applications .
Q & A
Basic: How can synthetic protocols for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves evaluating reaction conditions such as solvent systems, catalysts, and temperature. For triazolo-pyrimidine derivatives, using molten-state TMDP (2,2,6,6-tetramethylpiperidine) as a base in ethanol/water (1:1 v/v) can enhance reaction efficiency . Piperidine alternatives (e.g., TMDP) are recommended due to regulatory restrictions on piperidine in some regions . Key steps:
- Solvent selection: Ethanol/water mixtures reduce side reactions.
- Catalyst screening: TMDP offers higher basicity and lower toxicity compared to traditional bases.
- Workup: Purification via column chromatography with silica gel and ethyl acetate/hexane gradients.
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR: Use H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and methoxy groups) .
- XRD: Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds in the pyridin-3-yl group) .
- IR: Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Best Practice: Triplicate experiments with independent samples to ensure reproducibility.
Basic: How can solubility challenges in aqueous and organic solvents be addressed for in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or ethanol .
- Surfactants: Polysorbate-80 (0.01–0.1%) enhances solubility in hydrophobic media.
- pH adjustment: The hydroxyphenyl group’s pKa (~10) allows solubility modulation in alkaline buffers (pH 8–10) .
Advanced: What computational strategies can predict reaction pathways for novel derivatives?
Methodological Answer:
- Quantum chemical calculations: Use density functional theory (DFT) to model intermediates and transition states .
- Reaction path search: Tools like GRRM or AFIR identify low-energy pathways for cyclization and substitution steps .
- Machine learning: Train models on existing triazolo-pyrimidine reaction data to predict optimal conditions (e.g., temperature, solvent ratios) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for biological targets?
Methodological Answer:
- Analog synthesis: Modify the 4-methoxyphenyl or pyridin-3-yl groups to assess hydrophobicity/electron effects .
- In silico docking: Use AutoDock or Schrödinger to map interactions with enzymes (e.g., kinase ATP-binding pockets).
- Biological assays: Prioritize targets based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines with anticancer activity) .
Advanced: How should researchers resolve contradictions in spectral data or biological activity across studies?
Methodological Answer:
- Data triage: Replicate experiments under standardized conditions (e.g., solvent purity, instrument calibration) .
- Multivariate analysis: Apply PCA to NMR/LC-MS datasets to identify outliers or batch effects.
- Collaborative validation: Cross-validate results with independent labs using shared reference samples .
Advanced: What methodologies improve crystallization for X-ray analysis of hygroscopic derivatives?
Methodological Answer:
- Anti-solvent diffusion: Use tert-butyl methyl ether to precipitate crystals from DMSO .
- Humidity control: Conduct crystallization in gloveboxes (<5% RH) to prevent hydrate formation.
- Cryoprotection: Soak crystals in glycerol before flash-freezing for XRD .
Advanced: How can researchers evaluate the compound’s potential off-target effects in biological systems?
Methodological Answer:
- Proteome-wide profiling: Use affinity chromatography with immobilized compound and mass spectrometry to identify binding partners .
- CRISPR screening: Genome-wide knockout libraries highlight pathways sensitive to the compound.
- Metabolomics: Track changes in cellular metabolites via LC-MS to detect unintended pathway modulation .
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